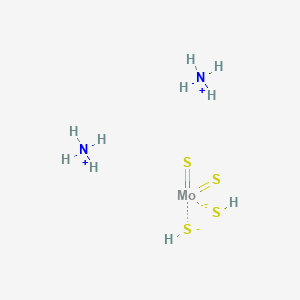
Tétrathiomolybdate d'ammonium
Vue d'ensemble
Description
Le tétra-thio-molybdate d'ammonium est un composé chimique de formule (NH₄)₂MoS₄. Ce sel d'ammonium rouge vif est un réactif important en chimie du molybdène et a été utilisé comme élément constitutif en chimie bioinorganique . Le composé est connu pour sa propriété distinctive de subir une oxydation au niveau des centres de soufre concomitante à la réduction du métal du molybdène (VI) au molybdène (IV) .
Applications De Recherche Scientifique
Le tétra-thio-molybdate d'ammonium présente un large éventail d'applications en recherche scientifique :
Biologie et médecine : Le composé est utilisé dans le traitement de la toxicose cuprique chez les animaux et de la maladie de Wilson chez les humains. De plus, il a été démontré qu'il soulageait le stress oxydatif dans la lésion rénale aiguë induite par le cisplatine via la voie de signalisation NRF2.
5. Mécanisme d'action
Le mécanisme d'action du tétra-thio-molybdate d'ammonium implique la séquestration du cuivre disponible et l'inhibition des cytokines fibrotrophes clés, notamment la protéine acide riche en cystéine sécrétée (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8 et le facteur de croissance du tissu conjonctif (CTGF) . Cette inhibition contribue à réduire la fibrose et la croissance tumorale. De plus, le composé libère du sulfure de manière contrôlée, ce qui a été démontré pour réduire le stress oxydatif et protéger contre les lésions de reperfusion .
Mécanisme D'action
Target of Action
Ammonium tetrathiomolybdate (ATTM) primarily targets free copper in the body . It acts as a chelator in vivo to reduce copper levels . The compound also interacts with key fibrotic cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) .
Mode of Action
ATTM inhibits fibrosis in a number of well-established animal models through the and inhibition of key fibrotic cytokines . It interferes with angiogenesis and reduces tumor growth . Its mechanism may involve inhibition of NF-κB and downstream cytokines .
Biochemical Pathways
ATTM activates the NRF2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress . It inhibits NRF2 ubiquitination, promoting its stability and nuclear translocation . This activation leads to the expression of target genes involved in antioxidant defense .
Pharmacokinetics
It is known that attm releases sulfide in a time-, ph-, temperature-, and thiol-dependent manner .
Result of Action
ATTM has demonstrated the ability to reduce toxic free copper levels and substantially improve clinical neurologic outcomes in Wilson’s patients . It is capable of specifically inhibiting chronic fibrotic disease processes in the lung . In animal models, ATTM has shown to decrease oxygen metabolism and protect against reperfusion injury and organ damage following heart attack, stroke, and hemorrhage .
Action Environment
The action of ATTM can be influenced by environmental factors such as pH and temperature . It is also dependent on the presence of thiols for sulfide release
Analyse Biochimique
Biochemical Properties
Ammonium tetrathiomolybdate plays a significant role in biochemical reactions, primarily as a copper chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase . This inhibition is due to its ability to bind copper ions, thereby reducing their availability for enzymatic reactions. Additionally, ammonium tetrathiomolybdate interferes with angiogenesis and reduces tumor growth by inhibiting NF-κB and downstream cytokines .
Cellular Effects
Ammonium tetrathiomolybdate has profound effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress in cisplatin-induced acute kidney injury by activating the NRF2 signaling pathway . This activation leads to the upregulation of antioxidant genes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage. Furthermore, ammonium tetrathiomolybdate decreases angiogenesis and cancer cell growth by inhibiting cellular antioxidant copper zinc superoxide dismutase (SOD1) and elevating levels of cellular ROS .
Molecular Mechanism
The molecular mechanism of ammonium tetrathiomolybdate involves its ability to bind copper ions, thereby inhibiting copper-dependent enzymes and reducing copper availability for cellular processes . This compound also activates the NRF2 pathway by inhibiting NRF2 ubiquitination, leading to the upregulation of antioxidant genes . Additionally, ammonium tetrathiomolybdate interferes with angiogenesis by inhibiting NF-κB and downstream cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium tetrathiomolybdate change over time. It releases sulfide in a controlled manner, which is dependent on factors such as pH, temperature, and thiol concentration . This controlled release reduces metabolism and protects against reperfusion injury and organ damage following ischemia . The stability and degradation of ammonium tetrathiomolybdate are also influenced by these factors, with its effects observed over both short-term and long-term studies .
Dosage Effects in Animal Models
The effects of ammonium tetrathiomolybdate vary with different dosages in animal models. At lower doses, it has been shown to reduce oxidative stress and protect against acute kidney injury . At higher doses, it may lead to toxic effects due to excessive inhibition of copper-dependent enzymes and disruption of cellular processes . The therapeutic window for ammonium tetrathiomolybdate is therefore critical to its efficacy and safety in animal models .
Metabolic Pathways
Ammonium tetrathiomolybdate is involved in metabolic pathways related to copper metabolism. It acts by competing with copper absorption in the bowel and increasing copper excretion . This compound also interacts with enzymes involved in oxidative stress responses, such as NRF2 and superoxide dismutase . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, ammonium tetrathiomolybdate is transported and distributed through interactions with transporters and binding proteins. It efficiently reduces intestinal copper uptake and is distributed to various organs, including the liver and kidneys . The localization and accumulation of ammonium tetrathiomolybdate are influenced by its binding to copper ions and subsequent transport to target tissues .
Subcellular Localization
Ammonium tetrathiomolybdate exhibits specific subcellular localization, primarily within organelles involved in copper metabolism and oxidative stress responses. It targets mitochondria, where it inhibits mitochondrial ROS production and protects against oxidative damage . This localization is facilitated by its ability to bind copper ions and interact with mitochondrial proteins involved in ROS regulation .
Méthodes De Préparation
Le tétra-thio-molybdate d'ammonium est préparé en traitant des solutions de molybdate (MoO₄²⁻) avec du sulfure d'hydrogène (H₂S) en présence d'ammoniac (NH₃). La réaction peut être représentée comme suit :
(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O
En production industrielle, la solution de sulfure d'ammonium est combinée avec du molybdate de sodium sous atmosphère d'argon et chauffée à 100 °C. Après agitation pendant 0,5 heure, du sulfate d'hydrogène d'ammonium est ajouté et le mélange est laissé cristalliser pendant 24 heures. Les cristaux résultants sont filtrés, lavés à l'eau distillée froide et à l'éthanol, puis séchés à température ambiante .
Analyse Des Réactions Chimiques
Le tétra-thio-molybdate d'ammonium subit plusieurs types de réactions chimiques :
Oxydation et réduction : L'anion thiometallate [MoS₄]²⁻ subit une oxydation au niveau des centres de soufre tandis que le métal est réduit du molybdène (VI) au molybdène (IV).
Décomposition thermique : La décomposition thermique du tétra-thio-molybdate d'ammonium conduit à la formation de trisulfure de molybdène (MoS₃), d'ammoniac (NH₃) et de sulfure d'hydrogène (H₂S) à des températures comprises entre 155 °C et 280 °C.
Formation de ligands : L'anion [MoS₄]²⁻ agit comme un excellent ligand et forme des complexes avec divers ions métalliques, tels que le nickel (II) pour former [Ni(MoS₄)₂]²⁻.
Comparaison Avec Des Composés Similaires
Le tétra-thio-molybdate d'ammonium est unique en raison de sa capacité à libérer du sulfure de manière contrôlée et de son efficacité en tant que chélateur du cuivre. Des composés similaires comprennent :
Tétra-thio-vanadate d'ammonium : Similaire en structure mais contient du vanadium au lieu du molybdène.
Tétra-thio-nickelate d'ammonium : Contient du nickel et possède des propriétés chimiques et des applications différentes.
Ces composés présentent certaines similitudes dans leur structure et leur réactivité, mais diffèrent dans leurs applications spécifiques et leur comportement chimique.
Propriétés
IUPAC Name |
diazanium;bis(sulfanylidene)molybdenum;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLPDLKUGTPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10MoN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-55-6 | |
| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOMOLIBDATE DIAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


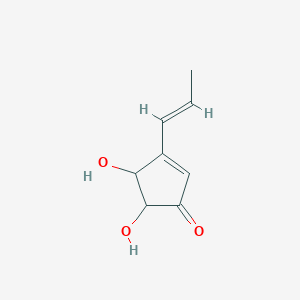




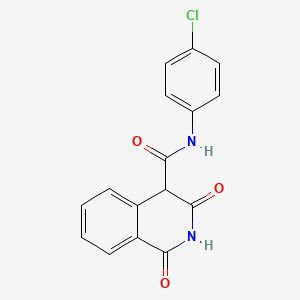
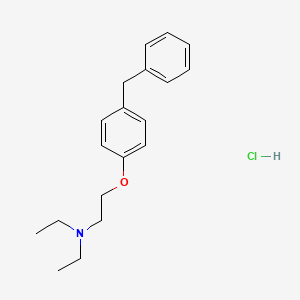


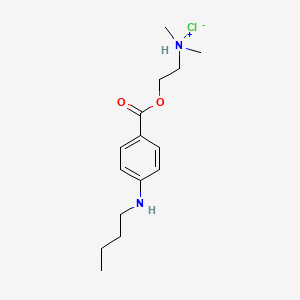

![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)


